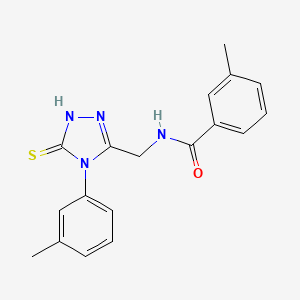
3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide, a compound with the molecular formula C18H18N4OS and a molecular weight of 338.43 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of thiosemicarbazide derivatives with various aryl or alkyl aldehydes. The resulting thiazole and triazole derivatives are characterized using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm their structures .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain thiadiazole derivatives showed effective antimicrobial activity against various bacterial strains. The structure–activity relationship (SAR) indicated that the presence of specific substituents on the thiadiazole ring enhanced activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 32 µg/mL |
| Thiadiazole Derivative B | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example:
- Alam et al. (2011) reported that a series of thiadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines including lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3). The most potent compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
| Cell Line | Compound Tested | IC50 Value (µg/mL) |
|---|---|---|
| A549 (Lung) | Thiadiazole A | 10.5 |
| SK-MEL-2 (Skin) | Thiadiazole B | 4.27 |
| SK-OV-3 (Ovary) | Thiadiazole C | 8.0 |
Study 1: COX-II Inhibition
A recent study focused on the inhibition of cyclooxygenase-II (COX-II), an enzyme implicated in inflammation and cancer progression. Compounds structurally related to this compound were evaluated for their COX-II inhibitory activity:
- The study found several derivatives with IC50 values ranging from 0.66 to 2.04 μM, indicating promising anti-inflammatory properties comparable to known COX-II inhibitors like Celecoxib .
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant potential of various pyrazole derivatives linked to thiadiazoles. The findings suggested that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Pyrazole A | 85% |
| Pyrazole B | 75% |
Propiedades
IUPAC Name |
3-methyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-5-3-7-14(9-12)17(23)19-11-16-20-21-18(24)22(16)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBOBPECBTISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














